molecular formula C7H8O B566161 o-Cresol-d7 CAS No. 202325-50-6

o-Cresol-d7

Cat. No. B566161
CAS RN: 202325-50-6
M. Wt: 115.183
InChI Key: QWVGKYWNOKOFNN-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Cresol-d7 is a derivative of phenol and is an isomer of p-cresol and m-cresol . It is widely used as an intermediate in the production of other chemicals . It is also used for pharmaceutical analytical testing .


Synthesis Analysis

The synthesis of cresotic acids, which includes o-cresol, can be achieved by carboxylation of cresols with sodium ethyl carbonate . Another method involves the condensation of rosin with o-cresol formaldehyde novolac resin to obtain a product (AOCN). The AOCN resin is then epoxidized and subsequently esterified with methacrylic acid . Acylation of o-cresol with pyromellitic dianhydride (PMDA) has also been studied .


Molecular Structure Analysis

The molecular formula of o-Cresol-d7 is C7HD7O . It is a non-standard isotope .


Chemical Reactions Analysis

O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification give members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). Nitration gives dinitrocresol, a popular herbicide .


Physical And Chemical Properties Analysis

O-Cresol-d7 has a molecular weight of 115.18 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 191.0±0.0 °C at 760 mmHg, and a flash point of 81.1±0.0 °C . It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

  • Urinary Biomarker for Toluene Exposure : o-Cresol and meta-cresol are minor urinary metabolites of toluene, a chemical with neurotoxicological properties. A study by Fustinoni et al. (2005) developed an assay for determining urinary cresols, suggesting its utility as a biomarker for toluene exposure (Fustinoni et al., 2005).

  • Biodegradation of o-Cresol : A study by Hamitouche et al. (2015) explored the aerobic degradation of o-cresol by microorganisms, indicating its potential for wastewater treatment and bioremediation (Hamitouche et al., 2015).

  • Thermodynamic Properties in Protonation Equilibrium : Research by Rajesh et al. (2015) investigated the hydrogen bonding complexes of o-cresol, providing insights into the thermodynamic properties of protonation equilibrium in various solutions (Rajesh et al., 2015).

  • Fenton Oxidation Process for Cresols : A study by Kavitha & Palanivelu (2005) focused on the treatment of cresols in simulated wastewater using the Fenton process, highlighting its potential for environmental pollution control (Kavitha & Palanivelu, 2005).

  • Interaction with Aromatic Solvents : Zheng et al. (2018) studied the UV/Vis absorption spectra of o-cresol in aromatic solvents, providing insights into molecular interactions and conformations (Zheng et al., 2018).

  • Soil Biochemical and Microbiological Activity : Zaborowska et al. (2018) examined the effects of o-cresol on soil properties, which is relevant to environmental monitoring and assessment (Zaborowska et al., 2018).

  • Solid Phase Microextraction-Capillary Gas Chromatography : Paiva et al. (2007) developed a method for determining urinary ortho-cresol, relevant to occupational health and biomonitoring (Paiva et al., 2007).

Safety And Hazards

Cresols are skin irritants and can be harmful when inhaled, ingested, or applied to the skin at very high levels . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

O-Cresol-d7 is used for pharmaceutical analytical testing . It is also a subject of research in various fields, including the study of its biodegradation effects and its effects on the UV/Vis absorption spectra .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGKYWNOKOFNN-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Cresol-d7

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